Nifurtimox

概要

説明

Nifurtimox is an antiprotozoal drug used for the treatment of Chagas disease (American Trypanosomiasis), caused by Trypanosoma cruzi . It is a nitrofuran derivative and is used to treat Chagas disease in children who are less than 18 years of age and weigh at least 2.5 kg . It has been used to treat Chagas disease for more than 50 years .

Synthesis Analysis

The knowledge of nifurtimox is still fragmentary and incomplete. Relevant aspects of the chemistry and biology of nifurtimox include its chemical synthesis and the preparation of some analogues, as well as its chemical degradation . The preparation of the amorphous mode of Nifurtimox is reported, as well as its characterization by hot stage microscopy, thermal (differential scanning calorimetry and thermogravimetric analysis), spectroscopic (solid state nuclear magnetic resonance, mid-infrared, and near-infrared), diffractometric and functional (powder dissolution rate) means .Molecular Structure Analysis

The metabolism of nifurtimox is almost certainly not mediated by typical hepatic and renal drug-metabolizing enzymes, and instead is rapidly metabolized mainly by reduction or nucleophilic attack, with some evidence of oxidation . Fragmentation patterns on HRMS/MS were used to propose structures for 18 metabolites (22 including stereoisomers), and based on these structures, the six most abundant products were synthesized and the structures of the synthetic forms were confirmed by HRMS and two-dimensional nuclear magnetic resonance (2D NMR) .Chemical Reactions Analysis

Nifurtimox is believed to exert its biological activity through the bioreduction of the nitro-group to a nitro-anion radical which undergoes redox-cycling with molecular oxygen . More than 30 metabolites were identified in rat urine, mostly with atypical mass changes .Physical And Chemical Properties Analysis

Nifurtimox is very sparingly soluble in aqueous media . The preparation of the amorphous mode of Nifurtimox is reported, as well as its characterization by hot stage microscopy, thermal (differential scanning calorimetry and thermogravimetric analysis), spectroscopic (solid state nuclear magnetic resonance, mid-infrared, and near-infrared), diffractometric and functional (powder dissolution rate) means .科学的研究の応用

Treatment of Chagas Disease

Nifurtimox is widely used in the clinical treatment of Chagas disease . Chagas disease is a parasitic zoonosis endemic in Central and South America affecting nearly 10 million people, with 100 million people at high risk of contracting the disease . Treatment is only effective when received at the early stages of the disease and it involves two drugs, one of which is Nifurtimox .

Anti-Influenza Virus Agent

Recent studies have identified Nifurtimox as an anti-influenza virus agent . A transcriptome signature reversal approach was conducted to identify the agents against influenza A virus (IAV) infection through dissecting gene expression changes in response to disease or compounds’ perturbations . Nifurtimox was identified as one of the compounds that interfered with multiple sessions in IAV infection by reversing the expression of 28 IAV informative genes .

Anti-Cancer Agent

Nifurtimox has been found to have anti-cancer properties . It can induce an increase in the level of reactive oxygen species in tumor cells , which can lead to cell death and thus inhibit the growth of the tumor.

Part of Solid Nanomedicines

Nifurtimox is being used in the development of solid nanomedicines for the oral treatment of Chagas disease . These nanomedicines demonstrate an enhanced solubilisation capacity for Nifurtimox as demonstrated by flow-through studies and in vitro lipolysis studies .

Drug Combination Studies

Nifurtimox is being studied in combination with other drugs for its potential synergistic effects . For example, a strong synergistic effect of Nifurtimox and Chrysin was revealed through network-based analysis, which was confirmed in vitro .

Safety Profile Evaluation

The safety profile of Nifurtimox has been evaluated in patients with Chagas disease, and the data presented a high safety of Nifurtimox in vivo, which provided a basis for its clinical application in anti-IAV infection .

Safety and Hazards

将来の方向性

Nifurtimox has been used to treat Chagas disease for more than 50 years. Historical studies determined that very little nifurtimox is excreted unchanged, but contemporaneous preclinical studies of radiolabeled nifurtimox found almost all of the radiolabel was rapidly excreted, suggesting that metabolism is extensive . Knowledge of the most abundant metabolites of nifurtimox affords the possibility of future studies to investigate levels of exposure and possible drug–drug interactions .

作用機序

Target of Action

Nifurtimox primarily targets the parasite Trypanosoma cruzi , which causes Chagas disease . The drug exerts its trypanosomal activity against this parasite .

Mode of Action

It is believed to occur through the activation of nitroreductase enzymes that produce reactive metabolites . These metabolites have a series of deleterious effects on Trypanosoma cruzi . Nitro reductase activity results in the formation of nitro anion radicals, causing the formation of oxygen radicals that result in decreased protein and nucleic acid synthesis, breakage of DNA, and inhibition of parasite growth .

Biochemical Pathways

Nifurtimox and other benzofuran derivatives are known to reduce parasite dehydrogenase activity . This action affects the biochemical pathways of the parasite, leading to its death .

Pharmacokinetics

Nifurtimox exhibits low bioavailability . It is metabolized in the liver, with cytochrome P450 oxidase (CYP) involved in the process . The elimination half-life of Nifurtimox is approximately 2.95 ± 1.19 hours . Excretion is primarily through the kidneys, although the rate of renal excretion is very low . The pharmacokinetic analysis suggests that the low serum concentration of Nifurtimox is probably the result of a marked first-pass effect .

Result of Action

The result of Nifurtimox’s action is the reduction of the Trypanosoma cruzi population in the host. A significant number of patients with acute or chronic Chagas disease treated with Nifurtimox were found to be immunoglobulin G (IgG) antibody negative and demonstrated at least a 20% decrease in optical density on two IgG antibody tests for T. cruzi antigens .

特性

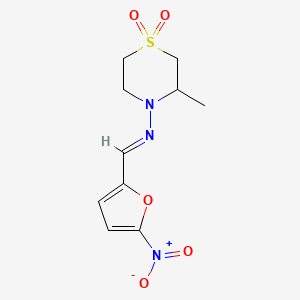

IUPAC Name |

(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFHIAQFJWUCFH-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

550.3±50.0 | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of nifurtimox has not been fully elucidated, however, is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on Trypanosoma cruzi, the parasite causing Chagas disease. The antiprotozoal actions of nifurtimox occur both intracellularly and extracellularly. Inhibition of parasite dehydrogenase activity is another purported mode of action of nifurtimox that warrants further research. | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Nifurtimox | |

CAS RN |

23256-30-6, 39072-15-6, 39072-16-7 | |

| Record name | Nifurtimox [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifurtimox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFURTIMOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84I3K7C2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

177-183 | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

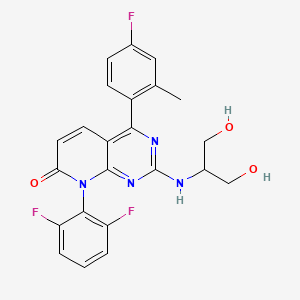

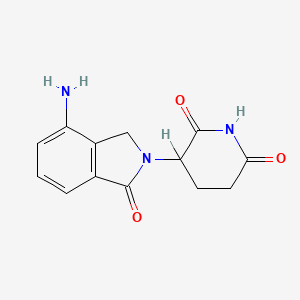

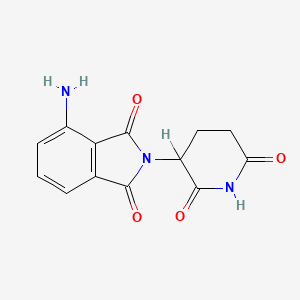

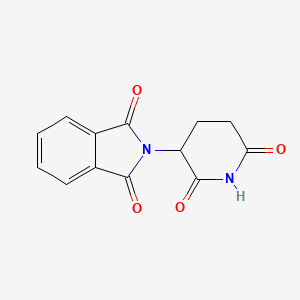

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Nifurtimox against trypanosomes?

A1: Nifurtimox is a prodrug that requires activation within the parasite. The key activation step is catalyzed by a trypanosomal type I nitroreductase (NTR). This enzyme reduces Nifurtimox, leading to the formation of an unsaturated open-chain nitrile metabolite. This metabolite is highly cytotoxic to trypanosomes and is considered the primary effector molecule. [] []

Q2: Does Nifurtimox's mechanism involve oxidative stress?

A2: While earlier studies suggested oxidative stress as the primary mechanism, recent research points to the crucial role of type I NTR-mediated activation and the formation of a cytotoxic nitrile metabolite. [] [] Although Nifurtimox can induce oxidative stress, this appears less critical for its selective toxicity towards trypanosomes.

Q3: What is the molecular formula and weight of Nifurtimox?

A3: Nifurtimox has a molecular formula of C11H13N3O5S and a molecular weight of 287.3 g/mol.

Q4: Is there any spectroscopic data available for Nifurtimox?

A5: Yes, studies utilize techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and HRMS/MS, alongside offline liquid scintillation counting of radiolabeled samples, to analyze Nifurtimox and its metabolites. Nuclear magnetic resonance (NMR) spectroscopy is also employed for structural confirmation. []

Q5: Are there studies exploring Nifurtimox stability under different conditions?

A6: Yes, research indicates that food intake significantly enhances Nifurtimox bioavailability, suggesting its absorption is influenced by food intake. [] This highlights the importance of administration conditions for optimal drug exposure.

Q6: Does Nifurtimox possess any catalytic properties itself?

A7: Nifurtimox itself is not known to exhibit catalytic properties. It acts as a prodrug, relying on enzymatic activation by the trypanosomal type I NTR for its anti-parasitic activity. [] []

Q7: Have there been any computational studies on Nifurtimox?

A7: There is limited information available regarding specific computational studies or QSAR models developed for Nifurtimox in the provided abstracts.

Q8: How do structural modifications of Nifurtimox affect its trypanocidal activity?

A9: Research on 5-nitrofurans, a class of compounds similar to Nifurtimox, reveals that even minor structural modifications significantly impact their interaction with TbNTR. Some modifications resulted in compounds with a 50-fold higher affinity for TbNTR than Nifurtimox. [] These derivatives also exhibited enhanced trypanocidal activity with lower IC50 values. [] Further research is necessary to fully understand the SAR of Nifurtimox and optimize its efficacy.

Q9: Are there any 5-nitrofurans with improved activity against Nifurtimox-resistant trypanosomes?

A10: Yes, pentacyclic nitrofurans, structurally distinct from Nifurtimox, demonstrated potent activity against both drug-susceptible and Nifurtimox-resistant trypanosome strains. [] This suggests a different activation mechanism for these compounds, making them promising candidates for overcoming Nifurtimox resistance.

Q10: Are there any formulation strategies to improve Nifurtimox's bioavailability?

A11: Recent studies have focused on developing new formulations of Nifurtimox, particularly for pediatric use. The development of divisible and dispersible tablets (30 mg and 120 mg) has been shown to improve dose accuracy. [] Additionally, administration with food significantly enhances Nifurtimox bioavailability. []

Q11: Is there information on the environmental impact of Nifurtimox?

A11: The provided abstracts do not offer specific details about the environmental impact or degradation pathways of Nifurtimox. Further investigation is needed to assess its potential ecotoxicological effects and appropriate waste management strategies.

Q12: How is Nifurtimox metabolized in the body?

A13: Nifurtimox undergoes extensive metabolism, primarily through reduction and nucleophilic attack, with some evidence of oxidation. More than 30 metabolites have been identified in the urine of rats administered Nifurtimox. [] Interestingly, typical hepatic and renal drug-metabolizing enzymes do not appear to play a major role in Nifurtimox's metabolism. []

Q13: What is the efficacy of Nifurtimox in treating Chagas disease in children?

A15: A recent study (CHICO) demonstrated that Nifurtimox administered for 60 days, with age- and weight-adjusted dosing, was superior to historical placebo controls in achieving a serological response at 12 months post-treatment in children with Chagas disease. [] The study also confirmed a favorable safety profile for the drug in this population. [] Further long-term follow-up is needed to evaluate the durability of the response and the potential for cure.

Q14: Has Nifurtimox shown any efficacy against other parasitic diseases?

A16: Studies have explored Nifurtimox's potential against Toxoplasma gondii, the parasite responsible for toxoplasmosis. While Nifurtimox alone showed limited efficacy, combining it with pyrimethamine significantly reduced mortality in infected mice compared to either drug alone. [] This suggests a possible synergistic effect and warrants further investigation.

Q15: Does Nifurtimox demonstrate activity against tumor cells?

A17: In vitro and in vivo studies have revealed that Nifurtimox exhibits cytotoxic activity against various tumor cell lines, including neuroblastoma and medulloblastoma. [] [] The drug induces apoptosis in these cells, potentially through mechanisms involving oxidative stress and modulation of signaling pathways like AKT-GSK3β. [] []

Q16: Are there any clinical trials investigating Nifurtimox for cancer treatment?

A18: Yes, a phase 1 dose-escalation trial in pediatric patients with relapsed/refractory neuroblastoma has been conducted. [] The study determined the maximum tolerated dose (MTD) and demonstrated that Nifurtimox was generally well-tolerated. Notably, some tumor responses were observed, both with Nifurtimox as a single agent and in combination with chemotherapy. []

Q17: What are the known mechanisms of resistance to Nifurtimox in trypanosomes?

A19: Resistance to Nifurtimox in Trypanosoma brucei has been linked to alterations in the type I NTR. Studies identified resistant parasites with either a loss of one NTR gene copy or a significant decrease in NTR transcription. [] This highlights the crucial role of this enzyme in Nifurtimox activation and the emergence of resistance.

Q18: Does cross-resistance exist between Nifurtimox and other nitro drugs?

A20: Yes, significant cross-resistance has been observed between Nifurtimox and other nitro drugs, particularly fexinidazole, another nitroaromatic compound under investigation for trypanosomiasis. [] [] This cross-resistance is likely due to their shared reliance on the type I NTR for activation. [] []

Q19: Are there efforts to improve Nifurtimox delivery to specific targets?

A22: While the provided abstracts don't detail specific drug delivery strategies, one study explored encapsulating Nifurtimox in ethylcyanoacrylate nanoparticles. [] This formulation showed promising results in vitro, demonstrating enhanced trypanocidal activity against both trypomastigotes and intracellular amastigotes with reduced cytotoxicity compared to free Nifurtimox. [] This highlights the potential of nanoformulations for improving Nifurtimox delivery and therapeutic index.

Q20: What analytical methods are used to quantify Nifurtimox and its metabolites?

A24: High-performance liquid chromatography (HPLC) coupled with various detection methods, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is widely used for the identification and quantification of Nifurtimox and its metabolites in biological samples. []

Q21: How is the in vitro susceptibility of Trypanosoma cruzi to Nifurtimox determined?

A25: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the in vitro susceptibility of T. cruzi to Nifurtimox. This colorimetric assay measures cell viability and allows for the determination of the drug concentration that inhibits parasite growth by 50% (IC50). [] []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。